![molecular formula C6H5F3N2O2 B2906787 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid CAS No. 1478221-87-2](/img/structure/B2906787.png)
2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid, also known as CF3-DMI, is a heterocyclic organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of imidazole and contains a trifluoromethyl group, which makes it a valuable tool for drug discovery and development.
科学研究应用
2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been found to be a potent inhibitor of several enzymes, including kinases and proteases, which are involved in various diseases such as cancer, inflammation, and viral infections. 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid has also been shown to have antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics. Additionally, 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid has been used as a building block in the synthesis of other bioactive compounds.
作用机制
Target of Action
SCHEMBL21816328, also known as asciminib, is primarily targeted at the ABL myristoyl pocket . This target plays a crucial role in the treatment of Philadelphia chromosome-positive chronic myeloid leukemia (Ph+ CML-CP) .
Mode of Action
This novel mechanism of action may help address resistance in patients with CML previously treated with two or more TKIs and overcome mutations at the defective BCR::ABL1 gene, which is associated with the over-production of leukemic cells .
Pharmacokinetics
Pharmacokinetics generally refers to the movement of the drug into, through, and out of the body—the time course of its absorption, bioavailability, distribution, metabolism, and excretion .
Result of Action
The approval of SCHEMBL21816328 is based on results from the pivotal Phase III ASCEMBL trial, which showed a near doubling in MMR rate for patients treated with SCHEMBL21816328 vs. Bosulif®* (bosutinib) (25.5% vs. 13.2%), with a more than three times lower discontinuation rate due to adverse reactions (5.8% vs. 21.1%), at the 24-week primary endpoint .
Action Environment
Factors such as patient’s genetic makeup, age, renal function, and individual physiology can impact the pharmacokinetic parameters .
实验室实验的优点和局限性
One of the main advantages of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is its high potency and selectivity towards specific enzymes, making it a valuable tool for drug discovery and development. It is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is its low solubility in water, which can make it challenging to use in certain assays. Additionally, the high potency of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid can also make it toxic to cells at higher concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for the research and development of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid. One of the areas of interest is the development of new analogs of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid with improved solubility and potency. Additionally, the use of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid in combination with other drugs or therapies for the treatment of various diseases is also an area of research. Furthermore, the potential use of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid as a tool for studying the role of specific enzymes in disease processes is also an area of interest. Finally, the development of new synthetic methods for 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid and its analogs is also an area of future research.
Conclusion
In conclusion, 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid is a valuable compound with potential applications in drug discovery and development. Its high potency and selectivity towards specific enzymes make it a valuable tool for studying disease-related processes. While there are limitations to its use in certain experiments, the future directions for the research and development of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid are promising.
合成方法
The synthesis of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid involves the reaction of 2-methyl-4,5-dicyanoimidazole with trifluoroacetic acid in the presence of a base such as potassium carbonate. This reaction results in the formation of 2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid as a white crystalline solid with a high yield. The purity of the compound can be improved by recrystallization from a suitable solvent.
属性
IUPAC Name |
2-methyl-5-(trifluoromethyl)-1H-imidazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-2-10-3(5(12)13)4(11-2)6(7,8)9/h1H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFGNFBBKATDQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N1)C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。